1-methoxypropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

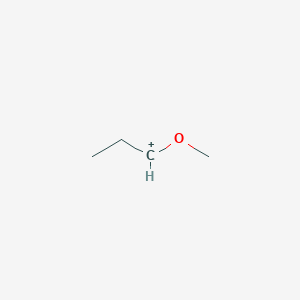

Structure

2D Structure

3D Structure

Properties

CAS No. |

63142-51-8 |

|---|---|

Molecular Formula |

C4H9O+ |

Molecular Weight |

73.11 g/mol |

IUPAC Name |

1-methoxypropane |

InChI |

InChI=1S/C4H9O/c1-3-4-5-2/h4H,3H2,1-2H3/q+1 |

InChI Key |

DSAMPDYDGCCAHV-UHFFFAOYSA-N |

Canonical SMILES |

CC[CH+]OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Propyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl ether (MPE), also known as 1-methoxypropane, is an organic compound with the chemical formula C4H10O. It is a colorless, volatile liquid with a characteristic ether-like odor.[1][2][3] As an asymmetric ether, it consists of a methyl group and a propyl group linked by an oxygen atom. MPE is utilized as a solvent in various industrial applications and has been explored for its potential as a fuel additive.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl propyl ether, detailed experimental protocols for their determination, and visualizations of key chemical processes.

Physical Properties

Methyl propyl ether exhibits physical properties characteristic of a small, volatile ether. It is less dense than water and has low solubility in aqueous solutions but is miscible with many organic solvents.[1][4][5]

Table 1: Physical Properties of Methyl Propyl Ether

| Property | Value | Source(s) |

| Molecular Formula | C4H10O | [4][6][7] |

| Molecular Weight | 74.12 g/mol | [4][6][7] |

| Appearance | Colorless volatile liquid | [1][2][3] |

| Odor | Ether-like | [1][2][3] |

| Boiling Point | 38.8 °C (311.9 K) | [5][7] |

| Melting Point | -139.18 °C | [8] |

| Density | 0.7356 g/cm³ at 13 °C | [7][8] |

| Solubility in Water | 30.5 g/L; 5 ml/100 ml at 25°C | [5][7] |

| Vapor Pressure | 465.37 mmHg | [8] |

| Refractive Index | 1.35837 at 14.3 °C | [7] |

Chemical Properties and Reactivity

Methyl propyl ether is a highly flammable liquid and its vapors can form explosive mixtures with air.[1][2] Like other ethers, it can undergo auto-oxidation to form unstable peroxides, which may explode upon heating.[2][3] It is relatively inert in many chemical reactions but can act as a base to form salts with strong acids.[2][3] The carbon-oxygen bond can be cleaved under specific conditions.

Table 2: Chemical and Safety Properties of Methyl Propyl Ether

| Property | Value/Description | Source(s) |

| Flammability | Extremely flammable liquid and vapor (H224) | [1][9] |

| Flash Point | Below 0°F | [3] |

| Reactivity | Can form explosive peroxides upon exposure to air. Reacts violently with strong oxidizing agents. | [2][3] |

| Chemical Structure | CH3OCH2CH2CH3 | [4] |

Experimental Protocols

Determination of Boiling Point

Objective: To determine the boiling point of methyl propyl ether.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of methyl propyl ether and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using the heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.

-

Data Collection: Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Determination of Density

Objective: To determine the density of methyl propyl ether.

Methodology:

-

Mass Measurement: Accurately weigh a clean, dry pycnometer (a specific gravity bottle) using an analytical balance.[10]

-

Volume Measurement: Fill the pycnometer with methyl propyl ether, ensuring there are no air bubbles. The volume of the pycnometer is known and calibrated.

-

Second Mass Measurement: Weigh the pycnometer containing the methyl propyl ether.

-

Calculation: The mass of the methyl propyl ether is the difference between the two weighings.[11] The density is calculated by dividing the mass of the ether by the volume of the pycnometer.[10]

-

Density = Mass / Volume[10]

-

Analysis by Gas Chromatography (GC)

Objective: To assess the purity of a methyl propyl ether sample.

Methodology:

-

Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or weakly polar column).[12]

-

Sample Preparation: Prepare a dilute solution of the methyl propyl ether sample in a suitable solvent (e.g., dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.

-

Separation: The components of the sample are vaporized and separated based on their boiling points and interactions with the stationary phase of the column as they are carried through by an inert carrier gas (e.g., helium or nitrogen).

-

Detection: The separated components are detected by the FID, which generates a signal proportional to the amount of each component.

-

Analysis: The resulting chromatogram will show a major peak corresponding to methyl propyl ether and potentially smaller peaks for any impurities. The purity can be estimated by the relative area of the main peak.

Visualizations

Williamson Ether Synthesis of Methyl Propyl Ether

The Williamson ether synthesis is a common and versatile method for preparing ethers.[13] It involves the reaction of an alkoxide with a primary alkyl halide.[14] For the synthesis of methyl propyl ether, sodium propoxide can be reacted with methyl iodide.

Caption: Williamson Synthesis of Methyl Propyl Ether

Experimental Workflow for Density Determination

The following diagram illustrates the logical steps involved in determining the density of a liquid like methyl propyl ether.

Caption: Workflow for Density Determination

References

- 1. Methyl propyl ether | C4H10O | CID 11182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL PROPYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. METHYL N-PROPYL ETHER | 557-17-5 [chemicalbook.com]

- 4. CAS 557-17-5: Methyl propyl ether | CymitQuimica [cymitquimica.com]

- 5. Methyl Propyl Ether [drugfuture.com]

- 6. Methyl propyl ether (CAS 557-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Methoxypropane - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. academic.oup.com [academic.oup.com]

- 13. homework.study.com [homework.study.com]

- 14. chem.libretexts.org [chem.libretexts.org]

1-methoxypropane boiling point and vapor pressure data

An In-depth Technical Guide on the Physicochemical Properties of 1-Methoxypropane: Boiling Point and Vapor Pressure

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic solvents is paramount. This compound (also known as methyl propyl ether), a colorless, volatile ether, finds application as a solvent. This guide provides a detailed overview of its boiling point and vapor pressure, including experimental methodologies for their determination.

Quantitative Data Summary

The normal boiling point of this compound has been reported at slightly different values across various sources. These values are summarized below for comparative analysis.

| Physical Property | Value | Reference |

| Normal Boiling Point | 37 °C | [1] |

| 38.8 °C (311.9 K) | [2][3] | |

| 39 °C | [4] |

Experimental Protocols

The determination of boiling point and vapor pressure are fundamental experimental procedures in chemistry. The following sections detail common methodologies.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, and the liquid turns into a vapor.[6][7]

1. Distillation Method: This is a common and relatively accurate method for determining the boiling point of a liquid.

-

Apparatus: A distillation flask, condenser, thermometer, and a heating source (e.g., heating mantle or sand bath) are required.

-

Procedure:

-

The liquid sample is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.[8]

-

The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.

-

The vapor then enters the condenser, where it cools and liquefies, and the resulting liquid (distillate) is collected.

-

The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.[9]

-

2. Capillary Method (Thiele Tube): This microscale method is suitable when only a small amount of the substance is available.[8]

-

Apparatus: A Thiele tube, a thermometer, a small test tube (or Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

A few drops of the liquid sample are placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end down.[8]

-

The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (like mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[8]

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[7]

-

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[10][11]

1. Static Method (Constant Volume Apparatus): This method involves measuring the pressure of a vapor in equilibrium with its liquid at a specific temperature. A variation of this method was used for determining the vapor pressure of dimethyl ether.[12][13]

-

Apparatus: A sample cell of a constant, known volume connected to a pressure measurement device (e.g., a manometer or a pressure transducer) and a temperature control system (thermostatic bath).

-

Procedure:

-

The sample cell is evacuated to remove any air or impurities.

-

A small, degassed sample of the liquid is introduced into the cell. The sample is often purified by several freeze-pump-thaw cycles.[12]

-

The cell is brought to the desired temperature using the thermostatic bath.

-

The system is allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.[11]

-

The pressure at this equilibrium point is measured. This is the vapor pressure of the liquid at that specific temperature.

-

The process is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

-

Logical Relationships and Workflows

The interplay between temperature, vapor pressure, and boiling point is a fundamental concept in physical chemistry. As the temperature of a liquid increases, its vapor pressure also increases. Boiling occurs when the vapor pressure becomes equal to the external pressure.

Caption: Relationship between temperature, vapor pressure, and boiling point.

References

- 1. This compound [stenutz.eu]

- 2. Methoxypropane [dl1.en-us.nina.az]

- 3. Methoxypropane - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Methyl propyl ether [webbook.nist.gov]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Vapor Pressure Demonstration [www2.csudh.edu]

- 11. Vapor Pressure [chem.purdue.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Williamson Ether Synthesis for the Preparation of 1-Methoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1-methoxypropane. It includes detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow, designed to assist researchers and professionals in the successful application of this fundamental organic transformation.

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains a widely used and versatile method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][2] This guide focuses on the specific application of this synthesis to produce this compound, a valuable solvent and potential intermediate in various chemical processes.

The overall reaction for the synthesis of this compound via the Williamson ether synthesis is as follows:

CH₃CH₂CH₂O⁻Na⁺ + CH₃I → CH₃CH₂CH₂OCH₃ + NaI

Sodium propoxide reacts with methyl iodide to yield this compound and sodium iodide.

For this reaction to be efficient, the alkyl halide must be primary to favor the SN2 pathway and avoid the competing E2 elimination reaction that can occur with secondary and tertiary alkyl halides.[2]

Quantitative Data

A thorough understanding of the physical and chemical properties of the reactants and products is crucial for the successful execution and purification of the synthesized ether. The following tables summarize key quantitative data for the compounds involved in the preparation of this compound.

Table 1: Physical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Sodium | Na | 22.99[3][4][5][6][7] | 883 | 0.97 |

| 1-Propanol | C₃H₈O | 60.10[2][8][9][10][11] | 97.2[2][8][9][10][12] | 0.803[8][10][13] |

| Methyl Iodide | CH₃I | 141.94[1][14][15][16][17][18][19][20][21][22] | 42.4[14][18][19] | 2.28[15][17][18][19][20][23] |

| This compound | C₄H₁₀O | 74.12[24][25][26][27][28][29][30] | 38.8[28][31] | 0.736[28] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (Proton NMR) | δ ~0.9 ppm (t, 3H, -CH₂CH₃ ), δ ~1.6 ppm (sextet, 2H, -CH₂ CH₃), δ ~3.3 ppm (s, 3H, -OCH₃ ), δ ~3.4 ppm (t, 2H, -OCH₂ -) |

| ¹³C NMR (Carbon NMR) | δ ~11 ppm (-CH₂CH₃ ), δ ~23 ppm (-CH₂ CH₃), δ ~58 ppm (-OCH₃ ), δ ~75 ppm (-OCH₂ -) |

| IR (Infrared) Spectroscopy | Strong C-O stretching vibration around 1100 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 74 |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory synthesis of this compound.

3.1. Materials and Reagents

-

Sodium metal

-

Anhydrous 1-propanol

-

Methyl iodide

-

Anhydrous diethyl ether

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

3.2. Equipment

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

3.3. Procedure

Step 1: Preparation of Sodium Propoxide

-

In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 100 mL of anhydrous 1-propanol.

-

Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the 1-propanol. The reaction is exothermic and will produce hydrogen gas, so it must be performed in a well-ventilated fume hood.

-

Stir the mixture until all the sodium has reacted to form a clear solution of sodium propoxide in 1-propanol. This may require gentle heating.

Step 2: Synthesis of this compound

-

Cool the sodium propoxide solution to room temperature.

-

Add 35.5 g (0.25 mol) of methyl iodide dropwise to the stirred solution from a dropping funnel.

-

After the addition is complete, heat the reaction mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of distilled water.

-

Separate the organic layer. The aqueous layer will contain unreacted 1-propanol and sodium iodide.

-

Wash the organic layer with 50 mL of distilled water, followed by 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and collect the filtrate, which is the crude this compound.

-

Purify the crude product by simple distillation. Collect the fraction boiling at approximately 39°C.

3.4. Expected Yield

The typical yield for this reaction is in the range of 60-80%, depending on the purity of the reagents and the reaction conditions.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the Williamson ether synthesis for preparing this compound.

Safety Considerations

-

Sodium metal is highly reactive and flammable. It reacts violently with water. Handle with care in an inert atmosphere if possible.

-

Methyl iodide is a toxic and carcinogenic substance. It should be handled in a fume hood with appropriate personal protective equipment.

-

1-Propanol and this compound are flammable liquids. Avoid open flames and sources of ignition.

-

The reaction to form sodium propoxide generates hydrogen gas, which is highly flammable. Ensure adequate ventilation.

This guide provides a comprehensive framework for the synthesis of this compound using the Williamson ether synthesis. Adherence to the detailed protocol and safety precautions is essential for a successful and safe experimental outcome.

References

- 1. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular weight of Sodium [convertunits.com]

- 4. webqc.org [webqc.org]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. Sodium | Na | CID 5360545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Propanol - Wikipedia [en.wikipedia.org]

- 9. 1-Propanol | Fisher Scientific [fishersci.com]

- 10. 1-Propanol | 71-23-8 [chemicalbook.com]

- 11. 1-Propanol [webbook.nist.gov]

- 12. 1-PROPANOL (N-PROPYL ALCOHOL) AR 201072500 Reagents 71-23-8 | BiochemoPharma [biochemopharma.fr]

- 13. 1-PROPANOL (N-PROPYL ALCOHOL) AR 201072500 Reagents 71-23-8 | BiochemoPharma [biochemopharma.fr]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. Methyl iodide - Sciencemadness Wiki [sciencemadness.org]

- 16. samratremedies.com [samratremedies.com]

- 17. 74-88-4 CAS | METHYL IODIDE | Alkyl Halides | Article No. 04665 [lobachemie.com]

- 18. CAS Common Chemistry [commonchemistry.cas.org]

- 19. Methyl Iodide [drugfuture.com]

- 20. Methyl Iodide [commonorganicchemistry.com]

- 21. webqc.org [webqc.org]

- 22. parchem.com [parchem.com]

- 23. Iodomethane Methyl iodide [sigmaaldrich.com]

- 24. This compound - High purity | EN [georganics.sk]

- 25. laboratorynotes.com [laboratorynotes.com]

- 26. This compound | 557-17-5 | Benchchem [benchchem.com]

- 27. This compound 97 557-17-5 [sigmaaldrich.com]

- 28. Methoxypropane [dl1.en-us.nina.az]

- 29. This compound | C4H10O | Reactory [reactory.app]

- 30. Methyl propyl ether | C4H10O | CID 11182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. Methoxypropane - Wikipedia [en.wikipedia.org]

Laboratory Scale Synthesis of 1-Methoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of 1-methoxypropane, a valuable ether solvent and building block in organic synthesis. The primary focus of this document is the Williamson ether synthesis, a robust and well-established method for the preparation of unsymmetrical ethers. This guide will detail the experimental protocol, present relevant quantitative data, and illustrate the key chemical transformations and workflows.

Synthesis Overview: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable route to ethers through an S_N2 reaction between an alkoxide and a primary alkyl halide.[1] For the synthesis of this compound, this involves the reaction of sodium propoxide with a methylating agent, typically methyl iodide.

The reaction proceeds in two main stages:

-

Deprotonation: 1-Propanol is deprotonated by a strong base, such as sodium hydride (NaH) or sodium metal, to form the sodium propoxide nucleophile.

-

Nucleophilic Substitution: The propoxide ion then attacks the methyl halide in an S_N2 fashion, displacing the halide and forming the ether linkage.[2]

Due to the S_N2 mechanism, it is crucial to use a primary alkyl halide (methyl iodide) to avoid competing elimination reactions that can occur with secondary or tertiary halides.[3]

Experimental Protocol

This protocol details the synthesis of this compound from 1-propanol and methyl iodide.

2.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| 1-Propanol | 60.10 | 0.803 | 7.5 mL | 0.10 |

| Sodium Hydride (60% in mineral oil) | 24.00 | ~1.3 | 4.0 g | 0.10 |

| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL | - |

| Methyl Iodide | 141.94 | 2.28 | 6.2 mL | 0.10 |

| Diethyl Ether | - | - | 50 mL | - |

| Saturated Ammonium Chloride (aq) | - | - | 50 mL | - |

| Brine (Saturated NaCl solution) | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - | - |

2.2. Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

2.3. Procedure

Step 1: Preparation of Sodium Propoxide

-

Under an inert atmosphere (nitrogen or argon), add 4.0 g of 60% sodium hydride dispersion to a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.

-

Wash the sodium hydride with anhydrous pentane (3 x 15 mL) to remove the mineral oil. Carefully decant the pentane washes.

-

Add 100 mL of anhydrous THF to the flask.

-

Slowly add 7.5 mL of 1-propanol to the stirred suspension of sodium hydride in THF via a dropping funnel over 30 minutes. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation and control the addition rate to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the sodium propoxide.

Step 2: Synthesis of this compound

-

Cool the sodium propoxide solution to 0 °C using an ice bath.

-

Slowly add 6.2 mL of methyl iodide to the stirred solution via the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to a gentle reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

-

Separate the organic layer and wash it with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and transfer the filtrate to a distillation apparatus.

-

Distill the product, collecting the fraction boiling at 38-40 °C.[4]

2.4. Safety Precautions

-

Sodium Hydride: is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite. Handle only under an inert atmosphere and in a dry environment.[5] Personal protective equipment (flame-retardant lab coat, gloves, safety glasses) is mandatory.[6] In case of fire, use a Class D fire extinguisher (sand or soda ash). Do not use water or carbon dioxide extinguishers.

-

Methyl Iodide: is a toxic and carcinogenic substance. Handle in a well-ventilated fume hood.[7] Avoid inhalation and skin contact.

-

Ethers: Diethyl ether and this compound are highly flammable. Perform the distillation in a well-ventilated area, away from ignition sources.

Data Presentation

3.1. Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₄H₁₀O |

| Molar Mass | 74.12 g/mol |

| Boiling Point | 38.8 °C |

| Density | 0.736 g/mL |

| ¹H NMR (CDCl₃, ppm) | δ 3.32 (s, 3H, -OCH₃), 3.39 (t, 2H, -OCH₂-), 1.58 (sextet, 2H, -CH₂-), 0.92 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 75.0 (-OCH₂-), 58.5 (-OCH₃), 23.0 (-CH₂-), 10.8 (-CH₃) |

| IR (cm⁻¹) | 2965-2820 (C-H stretch), 1115 (C-O stretch) |

| Mass Spectrum (m/z) | 74 (M+), 59, 45, 31 |

3.2. Expected Yield and Purity

While the yield can vary depending on the specific reaction conditions and purification efficiency, a typical yield for a Williamson ether synthesis of this type is in the range of 70-90%. The purity of the distilled product is expected to be >98%, which can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Mandatory Visualizations

Caption: Williamson Ether Synthesis of this compound.

Caption: Experimental Workflow for this compound Synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acid-Catalyzed Dehydration Synthesis of Methyl Propyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl propyl ether via the acid-catalyzed dehydration of methanol and 1-propanol. It includes a detailed examination of the reaction mechanism, experimental protocols, and quantitative data analysis, tailored for professionals in the fields of chemical research and drug development.

Introduction

Methyl propyl ether (MPE), also known as methoxypropane, is an ether with applications as a solvent and has been explored for use as an anesthetic. Its synthesis through the acid-catalyzed dehydration of a mixture of methanol and 1-propanol is a classic example of ether formation. This method, while straightforward, presents challenges in selectivity due to the concurrent formation of symmetrical ethers, namely dimethyl ether (DME) and dipropyl ether (DPE). This guide will delve into the specifics of this reaction, providing the necessary data and procedures for its successful implementation and optimization in a laboratory setting.

Reaction Mechanism and Kinetics

The acid-catalyzed dehydration of alcohols to form ethers proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, particularly when primary alcohols are used.[1] The reaction is initiated by the protonation of an alcohol molecule by the acid catalyst, typically a strong acid like sulfuric acid (H₂SO₄) or a solid acid catalyst such as Amberlyst-36. This protonation converts the hydroxyl group (-OH), a poor leaving group, into a good leaving group (-OH₂⁺), which is essentially a water molecule.[1]

Subsequently, a second alcohol molecule acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.[2] This results in the formation of a protonated ether intermediate and the displacement of a water molecule. The final step involves the deprotonation of this intermediate, typically by another alcohol molecule or the conjugate base of the acid catalyst, to yield the ether and regenerate the acid catalyst.[1]

When a mixture of methanol and 1-propanol is used, three possible products can be formed through this mechanism:

-

Methyl propyl ether (MPE): Formed from the reaction between a protonated methanol molecule and a 1-propanol molecule, or a protonated 1-propanol molecule and a methanol molecule.

-

Dimethyl ether (DME): Formed from the reaction between two methanol molecules.

-

Dipropyl ether (DPE): Formed from the reaction between two 1-propanol molecules.

The overall reaction can be represented as:

CH₃OH + CH₃CH₂CH₂OH -- (H⁺)--> CH₃OCH₂CH₂CH₃ + (CH₃)₂O + (CH₃CH₂CH₂)₂O + H₂O

The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the ether products. Temperature is a critical parameter; at higher temperatures, the competing E2 elimination reaction to form alkenes becomes more significant.[3] For the synthesis of ethers from primary alcohols, maintaining a carefully controlled temperature is essential to maximize the ether yield.[3]

Figure 1: Acid-catalyzed formation of methyl propyl ether.

Experimental Protocols

The following protocols are based on the study by N. M. Al-muhtaseb et al., which investigated the dehydration of n-propanol and methanol.

Materials and Equipment

-

Reactants:

-

Methanol (CH₃OH), anhydrous

-

1-Propanol (CH₃CH₂CH₂OH), anhydrous

-

-

Catalysts:

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Amberlyst-36 (solid acid resin)

-

-

Reagents for Workup:

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus (fractional distillation column)

-

Standard laboratory glassware

-

Reaction Procedure

-

Reactant and Catalyst Charging: In a round-bottom flask equipped with a magnetic stir bar, combine 2 mL of methanol and 2 mL of 1-propanol.

-

Catalyst Addition:

-

For Sulfuric Acid: Carefully add the desired weight percentage (e.g., 1% or 5% w/w) of concentrated sulfuric acid to the alcohol mixture while stirring. Caution: The addition of sulfuric acid to alcohols is exothermic.

-

For Amberlyst-36: Add the desired weight percentage (e.g., 1% or 5% w/w) of Amberlyst-36 resin to the alcohol mixture.

-

-

Reaction Setup: Attach a reflux condenser to the flask and place it in a heating mantle.

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 120°C, 140°C, or 160°C) with vigorous stirring. Allow the reaction to proceed for a set amount of time. The reaction progress can be monitored by gas chromatography (GC) if desired.

Figure 2: General experimental workflow for synthesis and purification.

Workup and Purification

-

Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. If sulfuric acid was used, slowly and carefully quench the reaction mixture by adding it to a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases. This will neutralize the acid catalyst. If Amberlyst-36 was used, the resin can be removed by filtration.

-

Extraction: Transfer the mixture to a separatory funnel. If the product is not phase-separated, add deionized water to dissolve the inorganic salts and unreacted methanol. Extract the aqueous layer with a suitable organic solvent like diethyl ether (note: this will co-extract all ether products).

-

Washing: Wash the combined organic extracts sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Filtration and Solvent Removal: Filter off the drying agent and remove the extraction solvent by simple distillation or rotary evaporation.

-

Fractional Distillation: The resulting crude product will be a mixture of methyl propyl ether, dimethyl ether, dipropyl ether, and any unreacted 1-propanol. Separate these components by fractional distillation. The boiling points of the components are:

-

Methanol: 64.7 °C

-

1-Propanol: 97 °C

-

Dipropyl ether: 90 °C

Given the significant differences in boiling points, fractional distillation should be effective. Dimethyl ether will be lost as a gas at room temperature. The fraction collected around 39°C will be the desired methyl propyl ether.

Data Presentation

The following tables summarize the quantitative data on substrate conversion and ether yields from the study by N. M. Al-muhtaseb et al. The experiments were conducted with a 1:1 volume ratio of methanol to 1-propanol.

Table 1: Effect of Catalyst Type and Concentration on Substrate Conversion (%) at Different Temperatures.

| Temperature (°C) | Sulfuric Acid (1% w/w) | Sulfuric Acid (5% w/w) | Amberlyst-36 (1% w/w) | Amberlyst-36 (5% w/w) |

| 120 | ~45 | ~65 | ~20 | ~35 |

| 140 | ~60 | ~85 | ~30 | ~50 |

| 160 | ~55 | ~80 | ~25 | ~45 |

Data estimated from graphical representations in the source.

Table 2: Effect of Catalyst Type and Concentration on Total Ether Yield (%) at Different Temperatures.

| Temperature (°C) | Sulfuric Acid (1% w/w) | Sulfuric Acid (5% w/w) | Amberlyst-36 (1% w/w) | Amberlyst-36 (5% w/w) |

| 120 | ~35 | ~55 | ~15 | ~25 |

| 140 | ~50 | ~75 | ~25 | ~40 |

| 160 | ~45 | ~70 | ~20 | ~35 |

Data estimated from graphical representations in the source.

The study also investigated the selectivity towards the different ether products. It was noted that higher concentrations of sulfuric acid (5% w/w) coupled with higher temperatures (>140 °C) favored substrate conversion and overall ether yields. Furthermore, the choice of catalyst could influence the selectivity towards the formation of a specific ether.

Conclusion

The acid-catalyzed dehydration of methanol and 1-propanol is a viable method for the synthesis of methyl propyl ether. Optimal yields are achieved with higher catalyst concentrations and at temperatures around 140°C, with sulfuric acid demonstrating higher activity than Amberlyst-36 under the studied conditions. A key challenge remains the separation of the desired unsymmetrical ether from the symmetrical byproducts. The significant differences in the boiling points of the components allow for effective purification by fractional distillation. This guide provides a solid foundation for researchers to further explore and optimize this synthesis for their specific applications.

References

- 1. Methyl propyl ether|lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. Dimethyl ether - Wikipedia [en.wikipedia.org]

- 4. Dimethyl ether - Sciencemadness Wiki [sciencemadness.org]

- 5. Methoxypropane - Wikipedia [en.wikipedia.org]

- 6. METHYL N-PROPYL ETHER CAS#: 557-17-5 [m.chemicalbook.com]

- 7. Di-n-propyl ether - Wikipedia [en.wikipedia.org]

Technical Guide: The Reaction of 1-Methoxypropane with Excess Hydrogen Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 1-methoxypropane and excess hydrogen iodide (HI). This classic ether cleavage reaction is a fundamental transformation in organic synthesis and is crucial for the structural elucidation of molecules containing alkoxy groups. This document details the reaction mechanism, products, and provides a representative experimental protocol.

Core Reaction and Stoichiometry

The reaction of this compound with an excess of strong acid, specifically hydrogen iodide, results in the cleavage of the ether linkage. The overall reaction leads to the formation of two alkyl iodide products: methyl iodide and 1-iodopropane.[1][2][3]

Overall Reaction:

CH₃OCH₂CH₂CH₃ + 2HI (excess) → CH₃I + ICH₂CH₂CH₃ + H₂O

Reaction Mechanism

For primary alkyl ethers such as this compound, the cleavage proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The reaction occurs in two sequential SN2 steps.

Step 1: Protonation of the Ether Oxygen The reaction is initiated by the protonation of the ether oxygen by the strong acid, hydrogen iodide. This converts the alkoxy group into a good leaving group (an alcohol).

Step 2: First SN2 Attack An iodide ion (I⁻), a potent nucleophile, attacks one of the electrophilic carbon atoms adjacent to the protonated oxygen. In the case of this compound, the attack preferentially occurs at the less sterically hindered methyl carbon.[4][5] This concerted step involves the backside attack of the nucleophile and the simultaneous departure of the leaving group (1-propanol), resulting in the formation of methyl iodide.

Step 3: Protonation of the Alcohol The 1-propanol formed in the first step is then protonated by the excess hydrogen iodide present in the reaction mixture. This converts the hydroxyl group into a good leaving group (water).

Step 4: Second SN2 Attack A second iodide ion then performs an SN2 attack on the carbon bearing the protonated hydroxyl group, displacing a water molecule and forming 1-iodopropane.

The following diagram illustrates this sequential SN2 reaction pathway.

Caption: Reaction mechanism of this compound with excess HI.

Quantitative Data

| Substrate | Reagent | Product(s) | Yield | Reference |

| This compound | Excess HI | Methyl iodide, 1-Iodopropane | Quantitative (assumed) | General knowledge |

| Vanillin | HI, then AgNO₃ | AgI (from CH₃I) | 1.60 g AgI from 1.06 g vanillin | [7][12] |

Note: The quantitative data for vanillin is provided as an illustrative example of the Zeisel method's application.

Experimental Protocol: Zeisel Method for Alkoxy Group Determination

The following is a representative experimental protocol for the cleavage of a simple alkyl ether like this compound, based on the principles of the Zeisel method for the determination of alkoxy groups.[6][7][8][10]

Objective: To cleave this compound with excess hydrogen iodide and identify the resulting alkyl iodide products.

Materials:

-

This compound

-

Hydriodic acid (HI), 57% in water (or a mixture of acetic acid and HI[6])

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Gas chromatography-mass spectrometry (GC-MS) instrument

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place a known amount of this compound.

-

Addition of Reagent: Carefully add a stoichiometric excess (at least 2 equivalents for each ether linkage) of hydriodic acid to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction time will vary depending on the specific substrate and concentration, but a period of 1-3 hours is typical for simple ethers.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The alkyl iodide products can be isolated by distillation directly from the reaction mixture or by extraction with a suitable organic solvent followed by distillation.

-

Product Analysis: The identity and purity of the isolated products (methyl iodide and 1-iodopropane) can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions:

-

Hydrogen iodide is a corrosive and toxic acid. Handle it with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents or products are sensitive to air or moisture.

-

Alkyl iodides are volatile and lachrymatory. Handle them with care in a fume hood.

The workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for ether cleavage.

References

- 1. allen.in [allen.in]

- 2. sarthaks.com [sarthaks.com]

- 3. brainly.in [brainly.in]

- 4. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Zeisel determination - Wikipedia [en.wikipedia.org]

- 7. homework.study.com [homework.study.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. fiveable.me [fiveable.me]

- 11. oxfordreference.com [oxfordreference.com]

- 12. homework.study.com [homework.study.com]

The Cleavage of 1-Methoxypropane: A Technical Guide to the Nucleophilic Substitution Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethers are characterized by their general lack of reactivity, making them excellent solvents for a variety of chemical transformations.[1] However, this chemical inertness can be overcome by treatment with strong acids, leading to the cleavage of the carbon-oxygen bond.[1][2][3][4] The cleavage of unsymmetrical ethers, such as 1-methoxypropane, presents a question of regioselectivity, which is determined by the specific nucleophilic substitution mechanism at play. Understanding the nuances of this mechanism is critical for predicting reaction outcomes and optimizing synthetic routes in drug development and other chemical research.

The reaction of this compound with a strong acid like HI or HBr involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion.[2][3][5] The nature of the alkyl groups attached to the oxygen dictates whether the reaction follows a unimolecular (SN1) or bimolecular (SN2) pathway.[2][3][6] For this compound, which possesses a methyl and a primary propyl group, the SN2 mechanism is strongly favored due to the low stability of the potential primary carbocation and the accessibility of the reaction centers to nucleophilic attack.[1][2][6]

The SN2 Mechanism in this compound Cleavage

The cleavage of this compound with HI or HBr is a classic example of an SN2 reaction. The overall process can be broken down into two main stages:

-

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the oxygen atom in this compound by the strong acid. This is a rapid equilibrium step that converts the poor leaving group (alkoxide) into a good leaving group (an alcohol).[2][3][5]

-

Nucleophilic Attack: The halide anion (I⁻ or Br⁻), a potent nucleophile, then attacks one of the adjacent carbon atoms. In the case of this compound, there are two potential sites of attack: the methyl carbon and the primary carbon of the propyl group. Due to steric hindrance, the SN2 attack preferentially occurs at the less sterically hindered carbon atom.[1][7][8] Consequently, the iodide or bromide ion will attack the methyl group.

This results in the formation of a methyl halide and 1-propanol. If an excess of the hydrohalic acid is used, the 1-propanol formed can undergo a subsequent SN2 reaction to yield the corresponding 1-halopropane.[2]

Diagram of the SN2 Cleavage Mechanism

Caption: SN2 mechanism for the cleavage of this compound with HI.

Data Presentation

Table 1: Products of this compound Cleavage

| Reagent | Conditions | Primary Products | Secondary Products (with excess reagent) |

| HI | Heating | Methyl iodide (CH₃I) & 1-Propanol (CH₃CH₂CH₂OH) | Methyl iodide (CH₃I) & 1-Iodopropane (CH₃CH₂CH₂I) |

| HBr | Heating | Methyl bromide (CH₃Br) & 1-Propanol (CH₃CH₂CH₂OH) | Methyl bromide (CH₃Br) & 1-Bromopropane (CH₃CH₂CH₂Br) |

Table 2: Factors Influencing the SN2 Cleavage of Ethers

| Factor | Influence on Reaction Rate | Rationale |

| Nature of Halide | I⁻ > Br⁻ > Cl⁻ | Nucleophilicity of the halide ion decreases in this order in protic solvents. |

| Steric Hindrance | Methyl > Primary > Secondary | The rate of SN2 reactions is highly sensitive to steric bulk at the reaction center. |

| Temperature | Increased temperature increases rate | Provides the necessary activation energy for the reaction to proceed. |

| Acid Concentration | Higher concentration increases rate | Increases the concentration of the protonated ether intermediate. |

Experimental Protocols

The following is a representative experimental protocol for the cleavage of this compound with hydroiodic acid.

Objective: To cleave this compound to produce methyl iodide and 1-propanol, with subsequent conversion to 1-iodopropane using excess HI.

Materials:

-

This compound

-

Concentrated Hydroiodic Acid (57%)

-

Anhydrous Calcium Chloride

-

Sodium Bicarbonate solution (5%)

-

Sodium Thiosulfate solution (10%)

-

Diethyl ether (for extraction)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (1 equivalent).

-

Addition of Acid: Carefully add an excess of concentrated hydroiodic acid (e.g., 3 equivalents) to the flask.

-

Reflux: Heat the reaction mixture to reflux for a period of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add an equal volume of water.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash successively with 5% sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove excess iodine), and brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

-

Isolation and Purification:

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

The resulting crude product, a mixture of methyl iodide and 1-iodopropane, can be purified by fractional distillation.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the cleavage of this compound.

Conclusion

The cleavage of this compound with strong hydrohalic acids proceeds definitively through an SN2 mechanism. The key steps involve the initial protonation of the ether oxygen to form a good leaving group, followed by a nucleophilic attack of the halide ion on the less sterically hindered methyl carbon. This regioselectivity is a hallmark of the SN2 pathway in unsymmetrical ethers with primary and methyl substituents. For professionals in drug development and chemical synthesis, a solid understanding of this mechanism is crucial for the strategic disconnection and functionalization of ether-containing molecules. While specific quantitative kinetic data for this particular substrate is sparse, the qualitative principles of the SN2 reaction provide a reliable framework for predicting reaction outcomes and designing effective synthetic protocols.

References

- 1. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. longdom.org [longdom.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

Interpreting the 1H and 13C NMR spectrum of 1-methoxypropane

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1-Methoxypropane

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (also known as methyl propyl ether). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation of organic molecules. The document details the interpretation of spectral data, outlines standard experimental protocols, and visualizes the structural relationships responsible for the observed NMR signals.

Molecular Structure and Predicted Spectra

This compound (C₄H₁₀O) possesses four distinct carbon environments and four unique proton environments. This asymmetry leads to a predictable and interpretable NMR spectrum. The electronegative oxygen atom significantly influences the chemical shifts of nearby protons and carbons, causing them to be deshielded and appear further downfield.

The structure is as follows: CH₃-O-CH₂-CH₂-CH₃

-

Proton (¹H) Environments:

-

Hₐ: The three protons on the methyl group attached to the oxygen (-OCH₃).

-

Hₑ: The two protons on the methylene group attached to the oxygen (-OCH₂-).

-

Hₑ: The two protons on the central methylene group (-CH₂-).

-

Hₐ: The three protons on the terminal methyl group (-CH₃).

-

-

Carbon (¹³C) Environments:

-

Cₐ: The carbon of the methoxy group (-OCH₃).

-

Cₑ: The carbon of the methylene group attached to the oxygen (-OCH₂-).

-

Cₑ: The carbon of the central methylene group (-CH₂-).

-

Cₐ: The carbon of the terminal methyl group (-CH₃).

-

Based on this structure, the ¹H NMR spectrum is expected to show four distinct signals, and the proton-decoupled ¹³C NMR spectrum is also expected to show four signals.[1][2]

Data Presentation: ¹H and ¹³C NMR of this compound

The quantitative data for the ¹H and ¹³C NMR spectra of this compound are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Integration (Relative # of H) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Splitting (n+1 rule) |

| -OCH₃ (Hₐ) | ~ 3.34 | 3H | Singlet (s) | N/A | No adjacent protons (n=0), so n+1=1 (singlet).[1] |

| -OCH₂- (Hₑ) | ~ 3.34 | 2H | Triplet (t) | ~ 6.7 | Adjacent to a CH₂ group (n=2), so n+1=3 (triplet). |

| -CH₂- (Hₑ) | ~ 1.59 | 2H | Sextet (sext) | ~ 6.9 | Adjacent to a CH₂ (2H) and a CH₃ (3H) group (n=5), so n+1=6 (sextet). |

| -CH₃ (Hₐ) | ~ 0.93 | 3H | Triplet (t) | ~ 7.4 | Adjacent to a CH₂ group (n=2), so n+1=3 (triplet). |

Note: The signals for the -OCH₃ and -OCH₂- groups are very close in chemical shift and may appear to overlap, sometimes leading to an apparent proton ratio of 5:2:3. However, high-resolution spectra resolve four distinct proton environments.[1]

Table 2: ¹³C NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) |

| -OCH₂- (Cₑ) | ~ 75.2 |

| -OCH₃ (Cₐ) | ~ 58.6 |

| -CH₂- (Cₑ) | ~ 23.1 |

| -CH₃ (Cₐ) | ~ 10.8 |

The chemical shifts in the ¹³C NMR spectrum reflect the electronic environment of each carbon atom. The carbons directly attached to the electronegative oxygen atom are the most deshielded and appear furthest downfield.[2]

Experimental Protocols

The following sections describe a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Weighing : Accurately weigh 5-10 mg of this compound.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial. CDCl₃ is commonly used as it is a good solvent for many organic compounds and its residual proton signal is well-characterized.[1][2]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution. TMS is used as an internal standard to reference the chemical shift scale to 0.00 ppm.[1][3]

-

Transfer : Transfer the final solution to a 5 mm NMR tube and cap it securely.

NMR Data Acquisition

These parameters are typical for a 400 or 500 MHz NMR spectrometer.[3]

¹H NMR Acquisition Parameters:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : 0 - 16 ppm.

-

Acquisition Time : 2 - 4 seconds.

-

Relaxation Delay (d1) : 2 - 5 seconds. A sufficient delay ensures proper relaxation of protons for accurate integration.

-

Number of Scans : 8 - 16 scans for a sample of this concentration.

-

Temperature : 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each carbon.

-

Spectral Width : 0 - 220 ppm.

-

Acquisition Time : 1 - 2 seconds.

-

Relaxation Delay (d1) : 2 - 5 seconds.

-

Number of Scans : 1024 - 4096 scans are typically required due to the low natural abundance (1.1%) of the ¹³C isotope.[3]

-

Temperature : 298 K (25 °C).

Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) data and perform a Fourier transform to generate the spectrum.[3]

-

Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape and apply a polynomial function to correct the baseline.[3]

-

Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

-

Peak Picking and Integration : Identify and label the chemical shifts of all significant peaks. For ¹H spectra, integrate the peak areas to determine the relative ratios of protons in each environment.

Visualization of Structure-Spectrum Correlations

The following diagram illustrates the logical relationship between the distinct chemical environments in this compound and their corresponding signals in the ¹H and ¹³C NMR spectra.

Caption: Correlation map of this compound's structure with its ¹H and ¹³C NMR signals.

References

- 1. low/high resolution 1H proton nmr spectrum of this compound C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of this compound C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 1-methoxypropane (methyl propyl ether). The document details the primary fragmentation pathways, presents quantitative mass spectral data, and outlines a standard experimental protocol for the analysis of this volatile ether. This information is crucial for the identification, characterization, and quantification of this compound in various scientific and industrial applications, including drug development, where it may be used as a solvent or encountered as a volatile organic compound.

Core Concepts in the Mass Spectrometry of this compound

Electron ionization (EI) mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic compounds. When this compound is introduced into the mass spectrometer, it is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into various smaller, charged species. The fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information.

The fragmentation of ethers is primarily dictated by the stability of the resulting carbocations and radical species. Key fragmentation mechanisms for this compound include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and cleavage of the C-O bond.

Mass Spectrometry Data for this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant ions providing the most significant structural clues. The quantitative data for the major fragments are summarized in the table below.

| m/z | Proposed Fragment Ion | Chemical Formula | Relative Intensity (%) |

| 15 | Methyl cation | [CH₃]⁺ | 15.8 |

| 27 | Ethyl cation | [C₂H₃]⁺ | 26.3 |

| 29 | Ethyl cation | [C₂H₅]⁺ | 36.8 |

| 31 | Methoxonium ion | [CH₃O]⁺ | 21.1 |

| 43 | Propyl cation | [C₃H₇]⁺ | 47.4 |

| 45 | Ethoxymethyl cation | [C₂H₅O]⁺ | 100.0 |

| 59 | M-15 | [C₃H₇O]⁺ | 5.3 |

| 74 | Molecular Ion | [C₄H₁₀O]⁺ | 10.5 |

Data is compiled from publicly available spectral databases and is representative of a standard 70 eV electron ionization spectrum.

Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion (m/z 74) proceeds through several key pathways, as illustrated in the diagram below. The initial ionization event involves the removal of an electron from the oxygen atom, which has the highest energy non-bonding electrons.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 1-Methoxypropane

Audience: Researchers, scientists, and drug development professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the infrared (IR) spectroscopy analysis of 1-methoxypropane. It is designed to serve as a technical resource for professionals requiring detailed information on the characterization of this ether compound.

Introduction to IR Spectroscopy for Ether Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify chemical substances by measuring their absorption of infrared radiation.[1] The interaction of IR radiation with a molecule excites vibrational and rotational energy levels, creating a unique spectral fingerprint.[1] For organic compounds like this compound (CH₃OCH₂CH₂CH₃), IR spectroscopy is particularly effective for identifying characteristic functional groups. Ethers are distinguished by a strong carbon-oxygen-carbon (C-O-C) stretching vibration, and the overall spectrum can be used to confirm the molecule's identity and purity.[2][3] The absence of other prominent functional group bands, such as the hydroxyl (O-H) or carbonyl (C=O), is also a key identifying feature.[2][4]

Vibrational Modes and Spectral Features of this compound

The IR spectrum of this compound is characterized by several key absorption bands corresponding to the vibrational modes of its constituent bonds. The most diagnostic peaks are associated with C-H and C-O bonds.

Table 1: Summary of Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Reference |

| 2800 - 3000 | C-H Stretching (sp³ C-H) | Strong | [2][3] |

| 1470 - 1365 | C-H Bending / Deformation | Medium | [2] |

| 1060 - 1150 | C-O-C Asymmetric Stretching | Strong | [2][5] |

-

C-H Stretching: The region between 2800 and 3000 cm⁻¹ contains strong absorptions due to the stretching vibrations of the sp³-hybridized carbon-hydrogen bonds in the methyl and propyl groups.[2]

-

C-H Bending: Absorptions corresponding to the bending or deformation of these C-H bonds appear in the 1470 to 1365 cm⁻¹ range.[2]

-

C-O-C Stretching: The most characteristic feature for an ether is the strong absorption band resulting from the asymmetric C-O-C stretching vibration.[3][4] For dialkyl ethers like this compound, this peak is typically observed around 1120 cm⁻¹.[4]

-

Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region.[2] This area contains a complex pattern of overlapping vibrations unique to the this compound molecule, making it invaluable for definitive identification when compared against a reference spectrum.[2]

Distinguishing this compound from other functional groups is straightforward. The absence of a broad O-H stretching band around 3200-3500 cm⁻¹ rules out an alcohol, while the lack of a strong C=O stretching band near 1700 cm⁻¹ eliminates the possibility of it being an ester, aldehyde, or ketone.[4][6]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and convenient method for analyzing liquid samples like this compound, requiring minimal sample preparation.[1][7][8]

Methodology:

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).[1][8]

-

Set the spectral range for data collection, typically from 4000 to 400 cm⁻¹.[8]

-

Select an appropriate resolution (e.g., 4 cm⁻¹) and the number of scans to be averaged (e.g., 16-32 scans) to enhance the signal-to-noise ratio.[8]

-

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent, such as isopropanol, and allow it to dry completely.[7]

-

Acquire a background spectrum of the clean, empty ATR crystal. This reference scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[8][9]

-

-

Sample Analysis:

-

Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[7][9]

-

Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically subtract the background to produce the final absorbance or transmittance spectrum of the sample.

-

-

Post-Analysis Cleanup:

-

Thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample, preventing cross-contamination.[8]

-

Caption: ATR-FTIR experimental workflow for this compound analysis.

Logical Approach to Spectral Interpretation

The identification of this compound from its IR spectrum follows a systematic process of confirming the presence of expected functional groups and verifying the absence of others.

Caption: Logical workflow for identifying this compound via IR spectroscopy.

References

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. infrared spectrum of this compound C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. fiveable.me [fiveable.me]

- 4. youtube.com [youtube.com]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the Solubility of 1-Methoxypropane in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methoxypropane (also known as methyl propyl ether). The document details its solubility in both aqueous and various organic solvents, outlines experimental protocols for solubility determination, and presents key physical and chemical properties. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound is an ether with the chemical formula C₄H₁₀O. It is a colorless, volatile, and highly flammable liquid with a characteristic ether-like odor.[1][2] Structurally, it consists of a methyl group and a propyl group linked by an oxygen atom. This structure imparts a slight polarity to the molecule, which governs its solubility behavior. Due to its properties as a solvent, this compound finds applications in various chemical processes, including as a solvent for organic reactions and in industrial applications like paint thinners and cleaning agents.[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a solvent and for safe handling in a laboratory or industrial setting.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O | [4][5] |

| Molecular Weight | 74.12 g/mol | [4][5] |

| Appearance | Colorless liquid | [2] |

| Odor | Ether-like | [1][2] |

| Density | 0.712 g/mL at 25 °C | [4] |

| Boiling Point | 38.8 - 39 °C | [1][2] |

| Melting Point | -139.18 °C | [2] |

| Flash Point | < -20 °C | [4] |

| Refractive Index | 1.357 at 20 °C | [4] |

Solubility of this compound

The solubility of a substance is a critical parameter in a wide range of scientific and industrial applications, including reaction chemistry, purification processes, and formulation development. The "like dissolves like" principle is a fundamental concept in predicting solubility, where polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[6] this compound, with its ether linkage, exhibits a degree of polarity that allows for interesting solubility characteristics.

Aqueous Solubility

This compound has limited solubility in water. The presence of the oxygen atom allows for hydrogen bonding with water molecules, but the nonpolar alkyl groups (methyl and propyl) hinder extensive dissolution. The reported aqueous solubility values at or near room temperature are summarized in Table 2.

| Solubility Value | Temperature (°C) |

| 29.6 g/L | 25 |

| Insoluble | Not Specified |

Solubility in Organic Solvents

This compound is widely soluble in many common organic solvents. Its miscibility with these solvents is attributed to the favorable van der Waals interactions between its alkyl chains and the organic solvent molecules. While precise quantitative solubility data at various temperatures is not extensively documented in publicly available literature, it is generally considered to be fully miscible with a range of organic solvents. Table 3 lists organic solvents in which this compound is reported to be miscible.

| Solvent | Miscibility |

| Alcohols (e.g., ethanol, methanol) | Miscible |

| Diethyl ether | Miscible |

| Acetone | Miscible |

| Chloroform | Miscible |

Intermolecular Interactions in Solution

The solubility of this compound can be understood by examining the intermolecular forces between the solute and solvent molecules. The following diagram illustrates the primary interactions involved when this compound is mixed with a polar solvent (water) and a nonpolar solvent.

References

- 1. grokipedia.com [grokipedia.com]

- 2. METHYL N-PROPYL ETHER | 557-17-5 [chemicalbook.com]

- 3. CAS 557-17-5: Methyl propyl ether | CymitQuimica [cymitquimica.com]

- 4. 1-メトキシプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl propyl ether (CAS 557-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

1-Methoxypropane: Chemical Identity and Molecular Weight

1-Methoxypropane, also known as methyl propyl ether, is a colorless, flammable liquid organic compound.[1][2] It was historically used as a general anesthetic.[2] This document provides the fundamental chemical properties of this compound, focusing on its molecular formula and weight.

Chemical Formula and Composition

The empirical and molecular formula for this compound is C4H10O.[3] This formula indicates that a single molecule of this compound is composed of four carbon atoms, ten hydrogen atoms, and one oxygen atom.[4]

Molecular Weight

The molecular weight of a substance is the sum of the atomic weights of its constituent atoms. The calculated molecular weight of this compound is 74.12 g/mol .[3][5][6]

| Property | Value | Source |

| Molecular Formula | C4H10O | [3][7] |

| Molecular Weight | 74.12 g/mol | [3][5][6] |

| Constituent Atoms | Carbon (C), Hydrogen (H), Oxygen (O) | [4] |

| Atom Count | C: 4, H: 10, O: 1 | [4] |

Note: While the user request included requirements for experimental protocols and signaling pathway diagrams, these are not applicable to the fundamental chemical properties of a simple compound like this compound.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. Methoxypropane - Wikipedia [en.wikipedia.org]

- 3. 1-メトキシプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. 1-甲氧基丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl propyl ether | C4H10O | CID 11182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl propyl ether (CAS 557-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

Thermodynamic Profile of 1-Methoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-methoxypropane (also known as methyl propyl ether), a solvent with historical use as a general anesthetic. The data presented herein is crucial for understanding its behavior in chemical reactions, for process design, and for safety assessments in laboratory and industrial settings. This document summarizes key quantitative data in structured tables, details plausible experimental methodologies for their determination, and includes a visualization of a common synthesis pathway.

Core Thermodynamic Data

The following tables summarize the essential thermodynamic data for this compound, compiled from critically evaluated sources.

Table 1: Standard Molar Enthalpy and Entropy

| Property | Value | Units | Source |

| Standard Molar Enthalpy of Formation (Liquid, 298.15 K) | -284.5 ± 1.3 | kJ/mol | [NIST Web Thermo Tables (WTT)] |

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | -238.02 ± 0.85 | kJ/mol | [NIST Chemistry Webbook] |

| Standard Molar Entropy (Liquid, 298.15 K) | 228.9 | J/mol·K | [NIST Web Thermo Tables (WTT)] |

| Standard Molar Entropy (Ideal Gas, 298.15 K, 101.325 kPa) | 335.8 ± 3.4 | J/mol·K | [NIST Web Thermo Tables (WTT)] |

Table 2: Heat Capacity

| Phase | Temperature (K) | Value | Units | Source |

| Liquid | 298.15 | 167.3 | J/mol·K | [NIST Web Thermo Tables (WTT)] |

| Ideal Gas | 298.15 | 102.1 | J/mol·K | [NIST Web Thermo Tables (WTT)] |

Table 3: Vapor Pressure

| Temperature (K) | Pressure (kPa) |

| 273.15 | 34.6 |

| 293.15 | 78.9 |

| 311.9 (Boiling Point) | 101.325 |

Note: Vapor pressure data can be calculated using the Antoine Equation parameters provided by the NIST Chemistry Webbook.

Experimental Protocols

While specific experimental reports for the cited data are not publicly available, the following sections describe the standard, high-precision methodologies typically employed for the determination of these thermodynamic properties for organic liquids like this compound.

Determination of Standard Molar Enthalpy of Formation by Combustion Calorimetry

The standard molar enthalpy of formation of this compound is determined indirectly through the measurement of its enthalpy of combustion using a static bomb calorimeter.

Methodology:

-

Sample Preparation: A high-purity sample of this compound (typically >99.9 mol%) is used. A known mass of the liquid is encapsulated in a combustible container with a low and well-characterized heat of combustion, such as a polyester bag or a gelatin capsule. A cotton fuse of known mass and energy of combustion is attached.

-

Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a high-pressure stainless steel vessel, the "bomb." A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere, facilitating the correction of the final state to standard conditions. The bomb is then pressurized with a large excess of pure oxygen (typically to 30 atm).

-

Measurement: The bomb is submerged in a known mass of water in a well-insulated, stirred calorimeter vessel. The entire assembly is allowed to reach thermal equilibrium. The temperature of the water is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer). The sample is ignited by passing an electric current through an ignition wire. The combustion reaction is rapid and complete. The temperature of the calorimeter system is recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined by extrapolating the pre- and post-combustion temperature-time data to the time of ignition. The energy equivalent of the calorimeter (the calorimeter constant) is determined in separate experiments by burning a standard reference material, such as benzoic acid, under identical conditions. The heat of combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, after accounting for the contributions from the ignition energy, the fuse, and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then used in conjunction with the known standard enthalpies of formation of CO₂ and H₂O to calculate the standard enthalpy of formation of this compound using Hess's Law.

Determination of Heat Capacity by Adiabatic Calorimetry

The heat capacity of liquid this compound as a function of temperature is determined using a high-precision adiabatic calorimeter.

Methodology:

-